DM1-PEG4-DBCO structure and chemical properties
DM1-PEG4-DBCO structure and chemical properties
An In-depth Technical Guide to DM1-PEG4-DBCO: Structure, Properties, and Application in Antibody-Drug Conjugates
Introduction
DM1-PEG4-DBCO is a pre-formed drug-linker conjugate widely utilized in the development of Antibody-Drug Conjugates (ADCs). It combines a potent cytotoxic agent, a hydrophilic spacer, and a reactive handle for bioorthogonal conjugation. This guide provides a detailed examination of its chemical structure, properties, and the methodologies for its application in creating targeted cancer therapeutics. This molecule is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for the synthesis and characterization of next-generation ADCs.
The core components of DM1-PEG4-DBCO are:
-
DM1 (Mertansine): A highly potent maytansinoid derivative that acts as a microtubule-depolymerizing agent, inducing cell cycle arrest and apoptosis.[1][2]
-
PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.[3]
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables covalent conjugation to azide-modified antibodies via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5]
Chemical Structure and Components
The modular nature of DM1-PEG4-DBCO allows for a clear understanding of its function. Each component plays a critical role in the overall efficacy of the final ADC.
Caption: Modular components of the DM1-PEG4-DBCO drug-linker.
DM1 (Mertansine)
Mertansine, or DM1, is a thiol-containing derivative of maytansine.[1] Its mechanism of action involves binding to tubulin at the rhizoxin (B1680598) binding site, which inhibits the assembly of microtubules.[1][6] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis of rapidly dividing cancer cells.[2] DM1 is a potent cytotoxic agent with IC50 values in the nanomolar range for various cancer cell lines.[7]
PEG4 Linker
The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic linker composed of four repeating ethylene (B1197577) oxide units.[3] The inclusion of a PEG spacer in ADC design offers several advantages:
-
Increased Hydrophilicity: It improves the solubility of the often-hydrophobic cytotoxic payload in aqueous media, which is crucial for formulation and administration.[3][8]
-
Reduced Aggregation: The PEG linker helps prevent the aggregation of the final ADC product.[9]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of molecules, which can lead to reduced renal clearance and an extended circulation half-life.[3]
DBCO (Dibenzocyclooctyne)
DBCO, also known as ADIBO, is a key component for modern bioconjugation.[4] It is a cyclooctyne (B158145) that possesses significant ring strain, which allows it to react rapidly with azide (B81097) groups in a bioorthogonal manner without the need for a cytotoxic copper (I) catalyst.[5][10] This reaction, SPAAC, is highly efficient and specific, proceeding under mild physiological conditions, making it ideal for conjugating molecules to sensitive biological entities like antibodies.[11] The DBCO group is stable and does not react with other functional groups commonly found in proteins, such as amines and hydroxyls.[5]
Chemical and Physical Properties
The properties of DM1-PEG4-DBCO can vary slightly depending on the exact structure of the linker portion (e.g., the inclusion of other spacers like aminohexanoic acid, or Ahx). The following tables summarize the properties of the core components and representative examples of the complete conjugate.
Table 1: Properties of Individual Components
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |
| DM1 (Mertansine) | C₃₅H₄₈ClN₃O₁₀S | 738.29[1] | Potent microtubule inhibitor; cytotoxic.[2] Soluble in DMSO, DMF, and ethanol.[7][12] |
| PEG4 | C₈H₁₈O₅ (for the core PEG unit) | 194.22 (variable with end groups) | Hydrophilic, biocompatible, flexible spacer.[3][13] |
| DBCO (acid) | C₁₉H₁₅NO₂ | 289.33 (for the core acid) | Highly reactive with azides via SPAAC; stable under physiological conditions.[5] |
Table 2: Properties of Representative DM1-PEG4-DBCO Conjugates
| Supplier Example | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Storage Conditions |
| MedChemExpress | C₆₃H₈₀ClN₅O₁₆ | 1198.79 | Off-white to light yellow solid | DMSO: 100 mg/mL (83.42 mM)[14] | -20°C, protect from light. In solvent: -80°C (6 months).[14] |
| BroadPharm | C₆₅H₈₂ClN₅O₁₇S | 1272.9 | Solid | Not specified | -20°C[6] |
| TargetMol (Ahx variant) | C₆₈H₈₉ClN₆O₁₇S | 1297.92 | Solid | Not specified | Powder: -20°C (3 years). In solvent: -80°C (1 year).[15] |
Note: The variations in formula and molecular weight are typically due to the inclusion of different spacer elements (e.g., an MCC or Ahx group) between the core components by different manufacturers. Researchers should always refer to the certificate of analysis for the specific batch they are using.
Mechanism of Action in an ADC Context
When conjugated to a tumor-targeting antibody, DM1-PEG4-DBCO enables the selective delivery of the DM1 payload to cancer cells. The generally accepted mechanism of action for an ADC constructed with this linker is a multi-step process.
Caption: General workflow for an ADC utilizing DM1-PEG4-DBCO.
Once released into the cytoplasm, DM1 exerts its potent cytotoxic effect by disrupting the microtubule network, a critical component of the cellular cytoskeleton. This interference primarily affects cells in the process of division.
Caption: Signaling pathway of DM1 following its release into the cytoplasm.
This process of inhibiting microtubule polymerization prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death.[1][16]
Experimental Protocols
The synthesis of an ADC using DM1-PEG4-DBCO requires an antibody that has been functionalized with an azide group. The conjugation is then achieved through a straightforward SPAAC reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesizing an ADC with DM1-PEG4-DBCO.
Detailed Protocol: Antibody-DM1 Conjugation via SPAAC
This protocol provides a general guideline. Molar excess, reaction times, and purification methods should be optimized for each specific antibody and application.
Materials:
-
Azide-modified antibody (prepared separately, e.g., using an Azide-PEG-NHS ester).
-
DM1-PEG4-DBCO (stored at -20°C, protected from light).[14]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar non-amine, azide-free buffer.[17]
-
Purification column: Size-Exclusion Chromatography (SEC) column suitable for antibody purification.
Procedure:
-
Preparation of Reagents:
-
Allow the vial of DM1-PEG4-DBCO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of DM1-PEG4-DBCO by dissolving it in anhydrous DMSO to a concentration of 10 mM.[18] Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before use.[17]
-
Ensure the azide-modified antibody is in the appropriate reaction buffer at a concentration of 1-10 mg/mL.[18]
-
-
SPAAC Conjugation Reaction:
-
Add the DM1-PEG4-DBCO stock solution to the azide-modified antibody solution. A 2- to 4-fold molar excess of the DM1-PEG4-DBCO linker over the antibody is a common starting point.[18]
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to maintain antibody stability.[18]
-
Incubate the reaction mixture. Incubation can be performed for 4-12 hours at room temperature or overnight at 4°C.[19][20] Longer incubation times can improve conjugation efficiency.[17]
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unreacted DM1-PEG4-DBCO and any potential aggregates.
-
Size-Exclusion Chromatography (SEC) is the most common method. Equilibrate the SEC column with PBS (pH 7.4).
-
Load the reaction mixture onto the column and collect fractions corresponding to the high molecular weight ADC peak, which will elute first.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using Hydrophobic Interaction Chromatography (HIC), Reverse-Phase Liquid Chromatography (RP-LC), or UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and ~310 nm (for the DBCO group, if applicable, or by other methods if the payload has a distinct absorbance).[19]
-
Purity and Aggregation: Analyze the purified ADC by SEC to assess the percentage of monomer and detect any high molecular weight aggregates.
-
Integrity: Use SDS-PAGE under reducing and non-reducing conditions to confirm the covalent attachment of the drug-linker and the integrity of the antibody's heavy and light chains.
-
Conclusion
DM1-PEG4-DBCO is a powerful and versatile reagent for the construction of antibody-drug conjugates. Its well-defined components—a potent cytotoxic agent, a beneficial pharmacokinetic modifier, and a bioorthogonal conjugation handle—provide a streamlined path to developing targeted therapies. A thorough understanding of its chemical properties, mechanism of action, and the protocols for its use is essential for researchers aiming to leverage this technology for advancing cancer treatment. The methodologies described in this guide offer a solid foundation for the successful synthesis, purification, and characterization of novel ADCs.
References
- 1. Mertansine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. DM1-PEG4-DBCO | BroadPharm [broadpharm.com]
- 7. caymanchem.com [caymanchem.com]
- 8. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mertansine | 139504-50-0 [chemicalbook.com]
- 13. m-PEG4-Acid, 67319-28-2 | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. DBCO-PEG4-Ahx-DM1 | TargetMol [targetmol.com]
- 16. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
